molecular formula C21H25N3O4 B5322927 methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Cat. No. B5322927
M. Wt: 383.4 g/mol
InChI Key: NEVBKKGWNCUWMS-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MPBA is a synthetic molecule that belongs to the class of benzoic acid derivatives. It possesses a phenoxyacetyl group, which is known for its pharmacological activities. In

Scientific Research Applications

Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and bioanalytical chemistry. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities. It has also been investigated for its potential as a diagnostic tool for cancer and other diseases.

Mechanism of Action

The mechanism of action of methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes or proteins in the target cells. For example, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have an effect on the central nervous system, with studies reporting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

Methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, there are also limitations to its use. For example, this compound is insoluble in water, which can limit its application in some experiments. Additionally, this compound can exhibit nonspecific binding to proteins and other biomolecules, which can affect the accuracy of the results.

Future Directions

There are several future directions for research on methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate. One potential application is in the development of new anticancer drugs. This compound has been shown to exhibit potent antitumor activity, and further studies could lead to the development of more effective and targeted cancer therapies. Another area of research could be in the development of new diagnostic tools for diseases. This compound has been investigated for its potential as a diagnostic tool for cancer, and further studies could lead to the development of more accurate and sensitive diagnostic tests. Finally, further studies could be conducted to investigate the mechanism of action of this compound and its effects on different biological systems. This could lead to a better understanding of the pharmacological properties of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained interest in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 4-(4-methyl-1-piperazinyl) benzoic acid with phenoxyacetyl chloride in the presence of a base. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and bioanalytical chemistry. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities, and has potential as a diagnostic tool for cancer and other diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of methyl 4-(4-methyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-methyl-1-piperazinyl) benzoic acid with phenoxyacetyl chloride in the presence of a base. The reaction proceeds through an acylation process, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.

properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-23-10-12-24(13-11-23)19-9-8-16(21(26)27-2)14-18(19)22-20(25)15-28-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBKKGWNCUWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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